3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide” is a derivative of the 1,2,4-triazoloquinazoline class . These compounds have been studied for their potential anticancer activity . They are known to inhibit PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The precise structure of these compounds can be analyzed using single crystal X-ray diffraction (XRD) and further calculated using density functional theory (DFT) .Molecular Structure Analysis
The molecular structure of these compounds can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectra . The structure can also be confirmed using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate can promote the dehydroaromatization step .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectra .作用機序
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .
Mode of Action
The compound interacts with the PCAF bromodomain, inhibiting its activity . This interaction is facilitated by the compound’s structural fragments, which effectively bind with the PCAF binding site .
Pharmacokinetics
In silico admet profiles and molecular docking studies have been performed for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential bioavailability.
Result of Action
The inhibition of PCAF by this compound could potentially lead to changes in gene expression, affecting the growth and survival of cancer cells . This could result in anticancer activity, as observed in similar compounds .
Safety and Hazards
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline, which is synthesized from 4-chlorobenzylamine and 2-cyanobenzaldehyde. The second intermediate is N-(3,4,5-trimethoxyphenyl)propanamide, which is synthesized from 3,4,5-trimethoxybenzylamine and propionyl chloride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanobenzaldehyde", "3,4,5-trimethoxybenzylamine", "propionyl chloride", "coupling reagents (e.g. HOBt, DIC, DMAP)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline: 4-chlorobenzylamine is reacted with 2-cyanobenzaldehyde in the presence of a base (e.g. NaOMe) and a solvent (e.g. ethanol) to form the corresponding imine. The imine is then reduced using a reducing agent (e.g. NaBH4) to form the desired intermediate.", "Synthesis of N-(3,4,5-trimethoxyphenyl)propanamide: 3,4,5-trimethoxybenzylamine is reacted with propionyl chloride in the presence of a base (e.g. NaHCO3) and a solvent (e.g. DCM) to form the corresponding amide.", "Coupling of the two intermediates: The two intermediates are coupled using standard peptide coupling chemistry, such as with HOBt, DIC, and DMAP in a solvent such as DMF or EtOAc. The reaction is typically carried out at room temperature or slightly elevated temperature for several hours. The final product is then purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS番号 |
902923-31-3 |
分子式 |
C28H26ClN5O5 |
分子量 |
548 |
IUPAC名 |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C28H26ClN5O5/c1-37-22-14-19(15-23(38-2)26(22)39-3)30-25(35)13-12-24-31-32-28-33(16-17-8-10-18(29)11-9-17)27(36)20-6-4-5-7-21(20)34(24)28/h4-11,14-15H,12-13,16H2,1-3H3,(H,30,35) |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。